4,5,6,7-Tetrahydro-1H-indazole hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number (18161-11-0)
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 18161-11-0, which serves as a unique identifier in chemical databases worldwide. The systematic IUPAC name is precisely defined as this compound, reflecting the fully saturated nature of the six-membered ring portion of the bicyclic structure.
The molecular formula of this compound is established as C₇H₁₁ClN₂, indicating the presence of seven carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms. The molecular weight has been calculated and verified across multiple sources as 158.63 grams per mole, though some databases report a slightly different value of 158.06 grams per mole. The European Community number for this compound is documented as 218-977-9, providing additional regulatory identification.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System as C1CCC2=C(C1)C=NN2.Cl, which clearly depicts the fused ring system and the associated hydrochloride salt formation. The compound exists as the hydrochloride salt of the parent base 4,5,6,7-tetrahydro-1H-indazole, which itself carries the CAS number 2305-79-5. This salt formation significantly influences the compound's physical properties, including solubility characteristics and stability profiles.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 18161-11-0 | |
| Molecular Formula | C₇H₁₁ClN₂ | |
| Molecular Weight | 158.63 g/mol | |
| European Community Number | 218-977-9 | |
| IUPAC Name | This compound |
Structural Synonyms and Pharmaceutical Naming Conventions
The nomenclature diversity of this compound reflects the multiple naming conventions employed across different chemical disciplines and databases. The compound is alternatively designated as 4,5,6,7-tetrahydro-1H-indazole,hydrochloride, emphasizing the salt relationship between the organic base and hydrochloric acid. Additional systematic variations include 1H-Indazole, 4,5,6,7-tetrahydro-, hydrochloride, which follows the Chemical Abstracts Service indexing format.
Database-specific identifiers reveal the compound's widespread recognition across multiple chemical information systems. The MDL number MFCD13195636 provides unique identification within the Molecular Design Limited database system. Similarly, the compound appears in the European Chemicals Agency database with specific regulatory designations that facilitate international chemical commerce and research coordination.
Pharmaceutical and research naming conventions often employ abbreviated forms while maintaining scientific precision. The compound may be referenced as 4,5,6,7-tetrahydroindazole hydrochloride, removing hyphens for simplified notation. Some specialized databases utilize extended systematic names such as "1H-Indazole, 4,5,6,7-tetrahydro-, hydrochloride (1:1)" to explicitly indicate the stoichiometric relationship between the organic base and the hydrochloride component.
The parent compound 4,5,6,7-tetrahydro-1H-indazole itself possesses numerous synonyms that inform the understanding of the hydrochloride derivative. These include 3,4-tetramethylenepyrazole, 1H-4,5,6,7-tetrahydroindazole, and 4,5,6,7-tetrahydro-2H-indazole, reflecting different tautomeric representations and ring numbering systems. The diversity in naming conventions underscores the importance of CAS registry numbers for unambiguous chemical identification.
Tautomeric Forms and Protonation States in Solid vs. Solution Phase
The tautomeric behavior of this compound is fundamentally linked to the broader understanding of indazole tautomerism, which significantly influences both chemical reactivity and physical properties. Indazole compounds exist primarily in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being thermodynamically favored under most conditions. Computational studies using MP2-6-31G** calculations have demonstrated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kilocalories per mole, with thermodynamic parameters showing ΔH₂₉₈(1H→2H) = 3.9 kilocalories per mole and ΔG₀₂₉₈(1H→2H) = 4.1 kilocalories per mole.
In the solid state, the hydrochloride salt of 4,5,6,7-tetrahydro-1H-indazole predominantly adopts the 1H-tautomeric form, consistent with crystallographic evidence from related indazole structures. X-ray diffraction studies of unsubstituted indazoles consistently confirm the general preference for 1H-tautomers in crystalline phases. The protonation state in the solid phase involves the formation of a discrete hydrochloride salt, where the indazole nitrogen atom accepts a proton from hydrochloric acid, creating an ionic lattice structure that enhances thermal stability and modifies solubility characteristics.
Solution-phase behavior introduces additional complexity to the tautomeric equilibrium and protonation states of the compound. The 1H-indazole tautomer has been identified as the dominant form in both gaseous and aqueous solution phases, with this preference maintained even under excited state conditions. However, solvent effects can influence the relative populations of different tautomeric forms. In highly polar solvents such as dimethyl sulfoxide, the equilibrium may shift slightly, though the 1H-form typically remains predominant.
The amphoteric nature of indazole compounds allows for both protonation and deprotonation reactions, with specific pKa values governing these equilibria. For the parent indazole system, the pKa value for protonation to form the indazolium cation is 1.04, while deprotonation to form the indazolate anion occurs at pKa 13.86. These values provide insight into the protonation behavior of the tetrahydro derivative, though the saturated ring system may introduce subtle modifications to these parameters.
Recent research has demonstrated that 2H-tautomers of substituted indazoles can be stabilized through intermolecular hydrogen bonding interactions, potentially remaining stable in aprotic solvents for extended periods. However, exposure to moisture or protic solvents typically results in rapid 2H → 1H tautomerization. This behavior suggests that the solution-phase stability of this compound may be influenced by environmental conditions, with the hydrochloride salt formation providing additional stabilization of the preferred 1H-tautomeric form.
| Phase | Predominant Tautomer | Protonation State | Stability Factor |
|---|---|---|---|
| Solid State | 1H-tautomer | Hydrochloride salt | Ionic lattice formation |
| Aqueous Solution | 1H-tautomer | pH-dependent equilibrium | Thermodynamic preference |
| Aprotic Solvents | 1H-tautomer (major) | Molecular form | Hydrogen bonding stabilization |
| Gas Phase | 1H-tautomer | Neutral molecule | Intrinsic stability (ΔE = 3.6 kcal/mol) |
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXPAPXTKTTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681466 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18161-11-0 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Cyclohexanone Derivatives with Hydrazine
The most direct route to 4,5,6,7-tetrahydro-1H-indazole involves cyclocondensation of cyclohexanone derivatives with hydrazine hydrate. For instance, 4-acetamidocyclohexanone reacts with dimethylformamide dimethylacetal to form a dimethylaminomethylene intermediate, which undergoes cyclization with hydrazine hydrate in methanol to yield 5-acetamido-4,5,6,7-tetrahydro-1H-indazole . Acidic hydrolysis with hydrochloric acid removes the acetamido group, producing the primary amine as the dihydrochloride salt (Fig. 1) .
Key Data :
This method’s efficiency stems from the stability of the cyclohexanone precursor and the regioselectivity of hydrazine attack, favoring 1H-indazole tautomers under acidic conditions .
Reductive Amination of 6-Oxo Intermediates
A two-step protocol involves synthesizing 6-oxo-4,5,6,7-tetrahydro-1H-indazole followed by reductive amination. Starting with S-ethoxy-δ-hydroxymethylenecyclohexenone , treatment with hydrazine hydrate forms 6-ethoxy-4,5-dihydro-1H-indazole . Hydrolysis with hydrochloric acid yields the 6-oxo derivative, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce an amino group . Subsequent protonation with HCl generates the hydrochloride salt.
Optimized Conditions :
This route is advantageous for introducing substituents but requires careful control of reduction conditions to avoid over-reduction.
Spirocyclic Intermediate-Based Synthesis
A multi-step approach leverages spirocyclic intermediates for high regiocontrol. 1,4-Dioxaspiro[4.5]decan-8-one is acylated with diethyloxalate using LDA at −78°C, followed by cyclization with propylhydrazine to form the tetrahydroindazole core . Hydrolysis of the ester group and subsequent coupling with amines (e.g., dimethylamine) yield amide derivatives. Final deprotection with HCl and reductive amination produce the hydrochloride salt .
Critical Parameters :
-
Temperature Sensitivity : Reactions below −70°C prevent side reactions .
-
Solubility : PBS solubility of intermediates ranges from 0.8–2.4 mM .
While this method offers versatility for functionalized derivatives, its complexity limits scalability for the unsubstituted target.
Tautomerism and Salt Formation
The 1H/2H-indazole tautomer equilibrium significantly impacts hydrochloride stability. In methanol/HCl mixtures, the 1H tautomer predominates (85:15 ratio) . Isolation of the pure 1H-indazole hydrochloride requires recrystallization from ethanol/HCl, achieving >99% tautomeric purity .
Analytical Validation :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclization | 65–75% | >95% | Moderate | High |
| Reductive Amination | 40–50% | 90–95% | High | Moderate |
| Spirocyclic Route | 50–60% | >98% | Very High | Low |
The cyclization route (Method 1) is optimal for large-scale synthesis due to its balance of yield and simplicity. Conversely, the spirocyclic approach (Method 3) suits specialized derivatives but incurs higher costs.
Industrial-Scale Considerations
Process Intensification :
-
Continuous Flow Reactors : Reduce cyclization time from 16 hours to 2 hours .
-
In Situ HCl Generation : Eliminates post-reaction acidification steps, improving safety .
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated indazole compounds .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substitutions (e.g., chloromethyl, amine) increase molecular weight and alter polarity.
- Dihydrochloride salts (e.g., ) improve aqueous solubility compared to monohydrochloride forms.
Enzyme Inhibition
Corrosion Inhibition
- HMP/PMP: Langmuir adsorption isotherms confirm monolayer adsorption on steel surfaces. Inhibition efficiency correlates with electron-donating substituents (HMP: 88%, PMP: 92% at 500 ppm) .
Commercial Availability and Suppliers
Biological Activity
4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of the Compound
This compound is a bicyclic compound that has been utilized as a building block in the synthesis of more complex molecules. Its structure allows for interactions with various biological targets, making it valuable in both research and therapeutic contexts.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Sigma Receptors : The compound shows notable activity against sigma-1 and sigma-2 receptors. Studies indicate that it can modulate these receptors' activity, which is crucial in central nervous system (CNS) disorders and cancer .
- GSK-3β Inhibition : Recent findings suggest that tetrahydroindazoles can inhibit glycogen synthase kinase 3 beta (GSK-3β), an important player in various signaling pathways related to cancer and neurodegenerative diseases .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, particularly against bacterial strains like Escherichia coli and Staphylococcus aureus.
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Anticancer Agents : Its ability to inhibit sigma receptors and GSK-3β positions it as a candidate for cancer therapy. Compounds derived from tetrahydroindazoles have shown selective cytotoxicity against various cancer cell lines while sparing normal cells .
| Compound | Target | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| 7a | Sigma-1 | 500 | Moderate |
| 7t | Sigma-2 | 20 | High |
- Anti-inflammatory Properties : Several studies have reported significant anti-inflammatory effects in animal models. For instance, 1-aryl derivatives exhibited high anti-inflammatory activity with an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .
Study on Sigma Receptor Inhibition
A study explored the structure-activity relationship (SAR) of tetrahydroindazole derivatives. Compound 7a showed moderate activity against sigma receptors with pK_i values of 5.8 (sigma-1) and 5.7 (sigma-2). Further modifications led to enhanced potency and selectivity for sigma receptors .
GSK-3β Inhibition Study
In another study focusing on GSK-3β inhibition, a series of tetrahydroindazoles were synthesized. The most potent inhibitor demonstrated an IC50 value of 8 nM and was characterized by favorable solubility profiles suitable for further development as therapeutic agents .
Antimicrobial Activity Evaluation
Research evaluating the antimicrobial efficacy of tetrahydroindazole derivatives revealed that increasing concentrations correlated with larger zones of inhibition against E. coli and S. aureus. The most effective compounds were identified through molecular docking studies that highlighted their interactions with bacterial enzymes like DNA gyrase .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of nitrile precursors using nickel catalysis or HCl-mediated salt formation in ethanol/ethyl acetate . For purity optimization, column chromatography with gradients of ethyl acetate/dichloromethane or methanol/water is effective . Post-synthesis, recrystallization in ethanol can improve yield (54% reported) . Validate purity via ¹H/¹³C NMR (e.g., δ 8.48 ppm for NH₃⁺ in DMSO-d₆) and ESI-MS (m/z 214 [M + H]⁺) .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., characteristic peaks for tetrahydroindazole protons at δ 2.16–1.88 ppm) , high-resolution mass spectrometry (HRMS), and elemental analysis. For salts, monitor chloride counterion integration in NMR or conduct ion chromatography . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What are the key solubility considerations for this compound in biological assays?
- Methodological Answer : Solubility in aqueous buffers (e.g., pH 7.4 phosphate) is critical for in vitro studies. Use the Prima HT System for kinetic solubility measurements by diluting DMSO stock solutions into buffer and monitoring absorbance at 250–400 nm . Pre-saturate solutions with nitrogen to avoid oxidation artifacts .
Advanced Research Questions
Q. How can computational modeling guide the design of 4,5,6,7-Tetrahydro-1H-indazole derivatives with enhanced bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate binding interactions with targets like dihydroorotate dehydrogenase (DHODH) . For adsorption studies (e.g., corrosion inhibition analogs), Langmuir isotherm modeling and Monte Carlo simulations can validate surface interaction mechanisms .
Q. How should researchers address contradictory pharmacological data in anti-tumor studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using the NCI-60 panel for cytotoxicity screening and validate via orthogonal assays (e.g., apoptosis markers, mitochondrial membrane potential). Compare results with reference standards like caffeine to calibrate activity thresholds .
Q. What strategies optimize regioselectivity in functionalizing the tetrahydroindazole core?
- Methodological Answer : Substituent positioning (e.g., at N1 vs. C3) can be controlled via protecting group strategies (e.g., Boc for amines) . For C–H activation, use Pd-catalyzed cross-coupling with directing groups. Monitor regioselectivity via 2D NMR (NOESY for spatial proximity) and LC-MS tracking of intermediates .
Q. How can adsorption behavior of related compounds inform drug delivery systems?
- Methodological Answer : Study adsorption kinetics using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). For analogs like menthone derivatives, Langmuir isotherm parameters (ΔG°ads < −20 kJ/mol indicate chemisorption) guide nanoparticle functionalization .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation . Store in anhydrous conditions (≤ −20°C) to prevent HCl release. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Key Notes
- Advanced Techniques : Prioritize DFT, HRMS, and SPR for mechanistic studies.
- Contradiction Resolution : Use standardized biological panels and computational validation to resolve data conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
